molecular formula C17H17N5O4 B2950676 2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid CAS No. 164410-91-7

2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid

Cat. No.: B2950676
CAS No.: 164410-91-7
M. Wt: 355.354
InChI Key: FRMCMQMEQOUIDT-UHFFFAOYSA-N
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Description

This compound is a purino-pyrimidine hybrid featuring a bicyclic core (purino[7,8-a]pyrimidine) with key substituents:

  • 1-Methyl group: Enhances metabolic stability by reducing oxidative degradation.
  • 2,4-Dioxo motifs: Contribute to hydrogen-bonding interactions, critical for binding to biological targets like kinases or adenosine receptors.

Properties

IUPAC Name

2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O4/c1-19-14-13(15(25)22(17(19)26)10-12(23)24)21-9-5-8-20(16(21)18-14)11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMCMQMEQOUIDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)O)N3CCCN(C3=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid is a complex organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the purine and pyrimidine derivatives class, characterized by a unique structure that influences its biological properties. Below is a summary of its molecular characteristics:

PropertyValue
IUPAC Name This compound
Molecular Formula C18H18N4O4
Molecular Weight 354.36 g/mol
Solubility Soluble in organic solvents

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. It may exert its effects through:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions and therapeutic effects.
  • Receptor Modulation : Interaction with cellular receptors may induce signaling pathways that affect cell proliferation and apoptosis.
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various bacterial strains.

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit significant antimicrobial activity. For instance:

  • Case Study : A study evaluated the antimicrobial effects of several derivatives against Staphylococcus pneumoniae and Pseudomonas aeruginosa. The compounds demonstrated high efficacy against these pathogens, suggesting potential applications in treating bacterial infections .

Cytotoxic Effects

Another area of investigation is the cytotoxicity of the compound on cancer cell lines.

  • Research Findings : In vitro studies indicated that the compound could induce apoptosis in cancer cells through the activation of caspase pathways. This suggests a possible role in cancer therapy by selectively targeting malignant cells while sparing normal cells.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Staphylococcus pneumoniae
CytotoxicInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits specific metabolic enzymes

Table 2: Case Studies on Antimicrobial Efficacy

StudyBacterial Strains TestedResults
Study AStaphylococcus pneumoniaeHigh inhibition observed
Study BPseudomonas aeruginosaModerate inhibition observed

Comparison with Similar Compounds

Research Implications

  • Pharmacokinetics : Ester derivatives (Compounds B, E) are promising for oral delivery but require hydrolysis studies.
  • Target Selectivity : Substituents like 3,5-dimethylphenyl (Compound B) or benzyl (Compound E) may favor specific enzyme isoforms.
  • Solubility-Bioactivity Balance : Polar groups (e.g., methoxy in Compound C) improve solubility but must be balanced with metabolic stability.

This analysis highlights the critical role of substituent engineering in optimizing purino-pyrimidine derivatives for therapeutic applications. Further experimental validation is needed to correlate structural features with biological activity.

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